molecular formula C28H26N4O4 B11276209 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11276209
M. Wt: 482.5 g/mol
InChI Key: AASFJKHJMUMAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted at the 3- and 7-positions. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. At the 7-position, the compound bears a 1,2,4-oxadiazole ring linked to a 4-isopropoxyphenyl group, introducing both lipophilic and steric bulk. The 3-position is substituted with a 3-phenylpropyl chain, which enhances hydrophobicity compared to shorter alkyl or benzyl analogs. The molecular formula is C28H26N4O4, with a molecular weight of 482.5 g/mol.

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

3-(3-phenylpropyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-18(2)35-22-13-10-20(11-14-22)25-30-26(36-31-25)21-12-15-23-24(17-21)29-28(34)32(27(23)33)16-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-15,17-18H,6,9,16H2,1-2H3,(H,29,34)

InChI Key

AASFJKHJMUMAOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Starting Material: Anthranilic Acid Derivatives

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid or its derivatives. A common approach involves:

  • Step 1 : Reaction of anthranilic acid with urea or phosgene derivatives to form 2,4-dihydroxyquinazoline.

  • Step 2 : Alkylation at position 3 using 3-phenylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Example Protocol :

  • Anthranilic acid (1.0 eq) is treated with triphosgene (0.5 eq) in anhydrous THF at 0–5°C.

  • The intermediate is alkylated with 3-phenylpropyl bromide (1.2 eq) in DMF using K₂CO₃ (2.0 eq) at 80°C for 6 hours.

  • Yield: 75–85%.

Synthesis of the 1,2,4-Oxadiazole Moiety

Cyclization of Amidoximes

The 1,2,4-oxadiazole ring is formed via cyclization of amidoximes with carboxylic acid derivatives.

Procedure :

  • 4-Isopropoxybenzamide (1.0 eq) is reacted with hydroxylamine hydrochloride (1.5 eq) in ethanol under reflux to form the amidoxime.

  • The amidoxime is treated with 3-(4-isopropoxyphenyl)propiolic acid (1.1 eq) in the presence of EDCI/HOBt, followed by cyclization using POCl₃ at 80°C.

  • Yield: 65–70%.

Coupling of Quinazoline and Oxadiazole Moieties

Nucleophilic Aromatic Substitution

The oxadiazole moiety is introduced at position 7 of the quinazoline core via Ullmann coupling or palladium-catalyzed reactions.

Optimized Method :

  • 3-(3-Phenylpropyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) is brominated at position 7 using NBS in CCl₄.

  • The brominated intermediate is coupled with 5-(4-isopropoxyphenyl)-1,2,4-oxadiazole-3-boronic acid (1.2 eq) via Suzuki-Miyaura reaction (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C).

  • Yield: 60–68%.

Alternative One-Pot Synthesis

A streamlined approach combines quinazoline core formation and oxadiazole coupling in a single pot:

  • Anthranilic acid (1.0 eq), 3-phenylpropyl isocyanate (1.1 eq), and 5-(4-isopropoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (1.1 eq) are heated in POCl₃ at 110°C for 8 hours.

  • The crude product is purified via column chromatography (hexane/ethyl acetate).

  • Yield: 55–60%.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Multi-StepSequential alkylation/coupling60–85High purity, scalableLengthy reaction time
One-PotCombined cyclization/coupling55–60Reduced stepsLower yield, complex purification
Palladium-CatalyzedSuzuki-Miyaura coupling60–68RegioselectiveCostly catalysts

Critical Reaction Parameters

  • Temperature : Optimal cyclization occurs at 80–110°C.

  • Catalysts : Pd(PPh₃)₄ for Suzuki coupling; POCl₃ for oxadiazole cyclization.

  • Solvents : DMF for alkylation; DME/H₂O for cross-coupling.

Characterization and Validation

  • 1H NMR : Key signals include δ 1.38 (isopropoxy CH₃), 4.58 (OCH₂CH₃), and 7.23–8.06 (aromatic protons).

  • HPLC : Purity >95% achieved via recrystallization (ethanol/water).

Challenges and Solutions

  • Low Oxadiazole Yield : Improved by using EDCI/HOBt for amidoxime activation.

  • Byproduct Formation : Additives like KI reduce halogenated side products during alkylation.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance efficiency for cyclization steps.

  • Cost Optimization : Substitute Pd catalysts with CuI for Ullmann coupling .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline-2,4-dione core contains electrophilic carbonyl groups at positions 2 and 4, making it susceptible to nucleophilic attack. Common reactions include:

Reaction Type Reagents/Conditions Product Source
Amidation Primary amines, DMF, 80°C, 12hSubstitution at C2 or C4 with amine groups, forming amide derivatives
Alkylation Alkyl halides, K₂CO₃, DMF, RTN-alkylation at the quinazoline nitrogen or oxadiazole substituent
Aryl Coupling Aryl boronic acids, Pd(PPh₃)₄, baseSuzuki-Miyaura coupling to introduce aryl groups at the oxadiazole ring

For example, alkylation with iodomethane under basic conditions yields N-methylated derivatives, as observed in structurally similar compounds.

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions, leading to ring opening:

Condition Reagents Product Source
Acidic Hydrolysis HCl (6M), reflux, 4hCleavage to a carboxylic acid and amidoxime intermediates
Basic Hydrolysis NaOH (2M), 60°C, 6hFormation of nitrile and hydroxylamine derivatives

This reactivity is critical for modifying the compound’s pharmacological profile, as demonstrated in analogs.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles:

Reaction Partner Catalyst/Conditions Product Source
Acetylenes CuI, DIPEA, DMF, 80°CTriazole derivatives via click chemistry
Nitriles Thermal conditions (120°C)Tetrazine or pyridine analogs

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to synthesize triazole-containing derivatives for biological screening .

Oxidation and Reduction

The quinazoline core and substituents undergo redox transformations:

Reaction Type Reagents Product Source
Oxidation H₂O₂, FeCl₃, RTEpoxidation of the phenylpropyl side chain
Reduction NaBH₄, MeOH, 0°CReduction of carbonyl groups to alcohols

Selective oxidation of the 3-phenylpropyl chain has been reported in analogs to enhance solubility.

Functionalization of the Isopropoxyphenyl Group

The 4-isopropoxyphenyl substituent can undergo demethylation or ether cleavage:

Reaction Reagents Product Source
Demethylation BBr₃, DCM, -78°CConversion of isopropoxy to hydroxyl group
Ether Cleavage HI, AcOH, refluxReplacement of isopropoxy with iodide

These modifications are used to explore structure-activity relationships in antimicrobial studies .

Photochemical Reactions

The conjugated π-system of the quinazoline-oxadiazole framework enables photochemical dimerization:

Condition Product Application Source
UV light (254 nm)Cyclodimers or cross-linked adductsMaterials science applications (e.g., photoresists)

Key Research Findings

  • Antimicrobial Activity : Derivatives synthesized via CuAAC showed moderate activity against Gram-positive bacteria (MIC = 8–32 μg/mL) .

  • Enzyme Inhibition : The oxadiazole moiety enhances binding to bacterial gyrase, mimicking fluoroquinolones .

  • Stability : The compound is stable under physiological pH but degrades in strongly acidic/basic conditions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antibacterial properties. A study highlighted the design and synthesis of several derivatives that function as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds were tested against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. Notably, compounds with oxadiazole moieties showed moderate to strong antibacterial activity compared to standard drugs like ampicillin .

Table 1: Antibacterial Activity of Quinazoline Derivatives

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaInhibition Zone (mm)
Compound 13EffectiveModerate11
Compound 15ModerateModerate10-12
StandardEffectiveEffectiveVaries

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The incorporation of oxadiazole rings enhances the pharmacological profile of these compounds .

Case Study: Anticancer Activity
A recent study synthesized several quinazoline derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that modifications on the quinazoline scaffold could significantly enhance activity against specific cancer types .

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing these compounds for therapeutic use. Interaction studies using molecular docking simulations have revealed potential binding sites on target enzymes and receptors. This insight allows researchers to design more effective derivatives tailored for specific biological targets.

Mechanism of Action

The mechanism of action of 3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Analysis:

Oxadiazole-5-yl Group: Target Compound: 4-Isopropoxyphenyl substituent (bulky, lipophilic). Analog: 4-Chlorophenyl (smaller, electronegative).

Quinazoline-3-Substituent: Target Compound: 3-Phenylpropyl (flexible alkyl chain with terminal phenyl). Analog: 2-Methoxybenzyl (shorter, rigid aromatic chain with polar methoxy).

Physicochemical and Pharmacokinetic Predictions:

Property Target Compound Analog (CAS 1358768-97-4)
Molecular Formula C28H26N4O4 C24H17ClN4O4
Molecular Weight 482.5 g/mol 460.9 g/mol
Calculated logP (XLogP3) ~4.2 (estimated) ~3.5 (estimated)
Solubility (mg/mL) <0.1 (low, predicted) ~0.3 (low-moderate, predicted)

The target compound’s higher molecular weight and logP suggest reduced solubility but improved lipid bilayer penetration compared to its chlorophenyl/methoxybenzyl analog.

Biological Activity

The compound 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule belonging to the quinazoline family. Its unique chemical structure includes a quinazoline core with a dione functional group and an oxadiazole ring, which contributes to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties.

Molecular Structure

The molecular formula of the compound is C22H24N4O3C_{22}H_{24}N_{4}O_{3} with a molecular weight of approximately 396.45 g/mol. The presence of the oxadiazole ring and various aromatic substituents suggests potential multitargeted inhibition properties that are beneficial in cancer treatment.

Anticancer Activity

Research has shown that derivatives of quinazoline compounds exhibit significant biological activities, particularly as antiproliferative agents. The compound's ability to interact with specific molecular targets such as enzymes and receptors is integral to its mechanism of action, potentially modulating various cellular pathways involved in tumor growth and proliferation.

In Vitro Studies

A study evaluated the compound's cytotoxic effects against several human cancer cell lines including:

  • Hepatocellular carcinoma (HePG-2)
  • Mammary gland breast cancer (MCF-7)
  • Human prostate cancer (PC3)
  • Colorectal carcinoma (HCT-116)

The results indicated moderate cytotoxic activity across these cell lines. Notably, the compound demonstrated the highest anti-proliferative effect against colorectal carcinoma (HCT-116) with an IC50 value of 27.05 µM , followed by hepatocellular carcinoma (HePG2) at 39.41 µM .

Cell LineIC50 (µM)
HCT-11627.05
HePG239.41
MCF-745.20
PC353.10

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in cancer progression. Quinazoline derivatives have been reported to target:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • Topoisomerase II

Such interactions can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

  • Quinazoline Derivatives in Cancer Therapy : A series of studies have documented the efficacy of quinazoline derivatives in inhibiting tumor growth. For instance, a derivative exhibited IC50 values in the nanomolar range against multiple targets including Hsp90 and EGFR, indicating strong multi-target inhibitory activity .
  • Comparative Analysis : In comparative studies with other quinazoline derivatives, this compound showed superior activity against HCT116 cells compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a dry, sealed container at temperatures below 25°C to prevent decomposition. Avoid exposure to moisture or direct sunlight .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of dust or vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid contact with skin or eyes; rinse immediately with water for 15 minutes if exposed .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Retention time and peak symmetry indicate stability .
  • Spectroscopy : Employ 1^1H/13^13C NMR to confirm substituent positions (e.g., isopropoxy and phenylpropyl groups). Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and thermal decomposition profiles .

Q. How can researchers design initial solubility and stability assays for this compound?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 4–9) with <1% organic cosolvents. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Incubate at 37°C in PBS and simulated gastric fluid. Monitor degradation via HPLC at 0, 24, and 48 hours. Protect from light to prevent photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Purity Verification : Re-examine compound purity (>95% by HPLC) and confirm stereochemical integrity via chiral chromatography .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability .

Q. How to optimize synthetic routes for improved yield and scalability?

  • Methodological Answer :

  • Stepwise Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, catalyst loading). For example, the oxadiazole ring formation may require anhydrous conditions and inert gas (N2_2) to prevent hydrolysis .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol. Monitor intermediates via TLC or inline FTIR .

Q. What experimental designs mitigate stability issues during in vivo studies?

  • Methodological Answer :

  • Formulation Strategies : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous stability. Conduct pharmacokinetic (PK) studies to assess half-life and metabolite profiles .
  • Storage : Lyophilize the compound for long-term storage and reconstitute in degassed solvents to prevent oxidation .

Q. How to investigate the compound’s mechanism of action against specific molecular targets?

  • Methodological Answer :

  • Target Identification : Perform kinase profiling or thermal shift assays to identify binding partners. Use CRISPR-Cas9 knockouts to validate target relevance .
  • Structural Studies : Co-crystallize the compound with purified enzymes (e.g., quinazoline-binding kinases) for X-ray diffraction analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.